Cepharanthin

Übersicht

Beschreibung

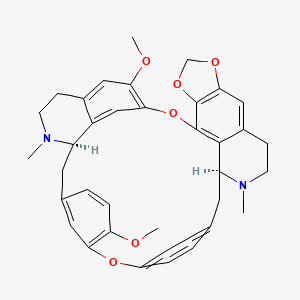

Cepharanthine is a bisbenzylisoquinoline alkaloid isolated from the plant Stephania cepharantha Hayata . It has been used in traditional medicine for its various pharmacological properties, including anti-inflammatory, antioxidant, immunomodulatory, antitumoral, and antiviral effects . Recently, it has gained attention for its potential in treating severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for coronavirus disease 2019 (COVID-19) .

In Vivo

Cepharanthine has been studied for its potential in vivo applications. It has been found to possess anti-inflammatory, anti-tumor, anti-viral and anti-oxidant activities. It has also been reported to have neuroprotective effects and to be beneficial for cardiovascular health. In animal studies, cepharanthine has been found to reduce inflammation, inhibit tumor growth, and protect against viral infections. It has also been found to reduce oxidative damage, protect against neuronal damage, and improve cardiovascular health.

In Vitro

Cepharanthine has also been studied for its potential in vitro applications. It has been found to possess anti-inflammatory, anti-tumor, anti-viral and anti-oxidant activities. In cell culture studies, cepharanthine has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against viral infections. It has also been found to reduce oxidative damage and protect against neuronal damage.

Wirkmechanismus

Cepharanthine exerts its effects through multiple mechanisms:

Molecular Targets: It targets various molecular pathways, including those involved in inflammation, oxidative stress, and immune modulation.

Pathways Involved: Cepharanthine regulates autophagy, inhibits inflammation, and reduces oxidative stress by modulating signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Biologische Aktivität

Cepharanthine has been found to possess anti-inflammatory, anti-tumor, anti-viral and anti-oxidant activities. In animal studies, cepharanthine has been found to reduce inflammation, inhibit tumor growth, and protect against viral infections. It has also been found to reduce oxidative damage, protect against neuronal damage, and improve cardiovascular health.

Biochemical and Physiological Effects

Cepharanthine has been found to possess a variety of biochemical and physiological effects. In animal studies, cepharanthine has been found to reduce inflammation, inhibit tumor growth, and protect against viral infections. It has also been found to reduce oxidative damage, protect against neuronal damage, and improve cardiovascular health. In cell culture studies, cepharanthine has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against viral infections.

Vorteile Und Einschränkungen Für Laborexperimente

Cepharanthine has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be synthesized from a variety of starting materials. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using cepharanthine in laboratory experiments. It is not water soluble, and must be dissolved in organic solvents for use in experiments. Additionally, it can be difficult to obtain in large quantities.

Zukünftige Richtungen

Given its potential medicinal properties, there are many possible future directions for cepharanthine research. These include further studies on its anti-inflammatory, anti-tumor, anti-viral and anti-oxidant activities, as well as its potential applications in the treatment of neurological and cardiovascular diseases. Additionally, further studies on its pharmacokinetics and pharmacodynamics are needed to better understand its mechanism of action. Finally, further studies on its potential interactions with other drugs and its safety profile are also needed.

Wissenschaftliche Forschungsanwendungen

Cepharanthine has a wide range of scientific research applications:

Biochemische Analyse

Biochemical Properties

Cepharanthine exhibits a variety of potent activities, including inhibition of the NF-κB signaling pathway , activation of the AMPK (adenosine 5′ monophosphate-activated protein kinase) signaling pathway , blockade of autophagosome–lysosome fusion , inhibition of the STAT3 (signal transducer and activator of transcription 3) signaling pathway , scavenging of free radicals and prevention of lipid peroxidation , and binding to heat shock proteins .

Cellular Effects

Cepharanthine has been shown to block P. falciparum development in ring stage . It also increases oxidative stress, decreases mitochondrial membrane potential, and enhances reactive oxygen species (ROS) accumulation in gastric cancer cell lines .

Molecular Mechanism

The mechanism of action of Cepharanthine is multifactorial. The drug exerts membrane effects (modulation of efflux pumps, membrane rigidification) as well as different intracellular and nuclear effects. Cepharanthine interferes with several metabolic axes, primarily with the AMP-activated protein kinase (AMPK) and NFκB signaling pathways .

Temporal Effects in Laboratory Settings

Cepharanthine has a half-life of 31.3–36.9 h and achieves a steady state after five to six repeated doses of 100 mg/day, with a maximum of 9.6% residual drug after oral administration .

Dosage Effects in Animal Models

In animal models, supplementation with Cepharanthine effectively mitigates body weight loss and elevation of disease activity index (DAI), reduces the malondialdehyde (MDA) content to 2.45 nM/mL while increasing the reduced glutathione (GSH) content to 35.53 μg/mL, inhibits inflammatory response, and maintains proper intestinal epithelium tight junctions .

Transport and Distribution

Cepharanthine is an inhibitor of cholesterol transport and can inhibit the endo-lysosomal transport of free cholesterol and LDL in endothelial cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cepharanthine is primarily obtained through isolation and extraction from the tuberous roots of Stephania cepharantha Hayata . The content of cepharanthine in the root mass ranges from approximately 19.5% to 33.5% . The compound is amphiphilic, ether-soluble, and usually crystallized from benzene .

Industrial Production Methods: Industrial production of cepharanthine involves the extraction of the compound from the plant material using solvents such as benzene. The extracted compound is then purified and crystallized to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Cepharanthine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of cepharanthine .

Vergleich Mit ähnlichen Verbindungen

Cepharanthine is unique among bisbenzylisoquinoline alkaloids due to its broad spectrum of pharmacological activities . Similar compounds include:

Tetrandrine: Another bisbenzylisoquinoline alkaloid with anti-inflammatory and immunomodulatory properties.

Berbamine: Known for its antitumoral and antiviral effects.

Isotetrandrine: Exhibits similar pharmacological activities but with different potency and efficacy profiles.

Cepharanthine stands out due to its extensive range of applications and its potential in treating COVID-19 .

Eigenschaften

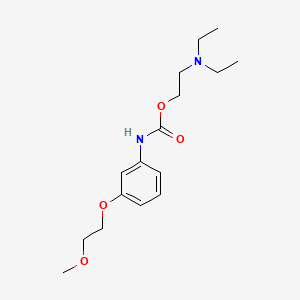

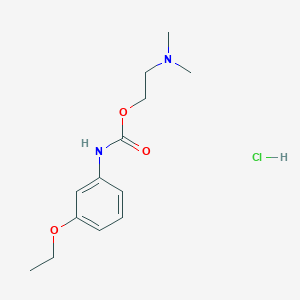

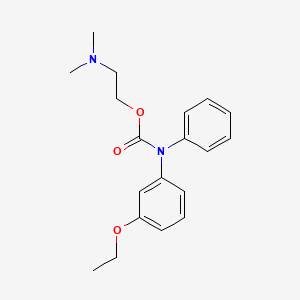

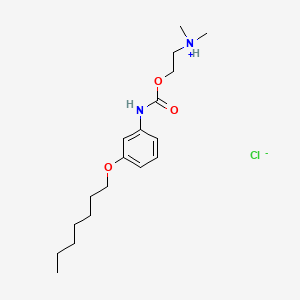

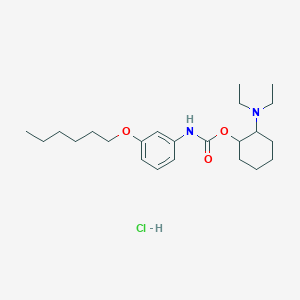

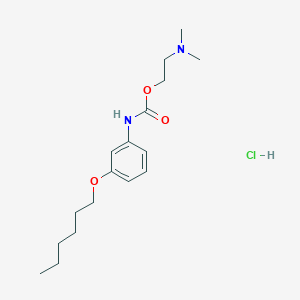

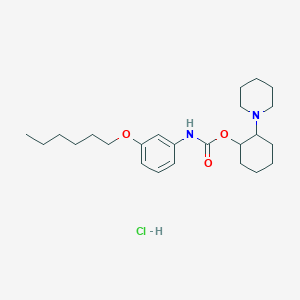

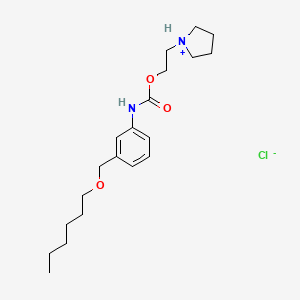

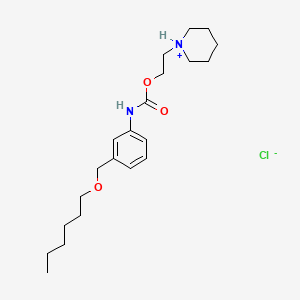

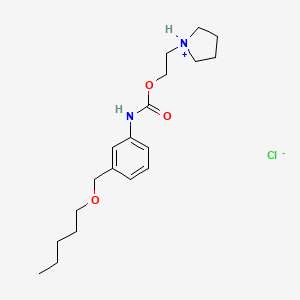

IUPAC Name |

(14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3/t28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPXVXANRNDGTA-WDYNHAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045957 | |

| Record name | Cepharanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

481-49-2 | |

| Record name | (+)-Cepharanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cepharanthine [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cepharanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHARANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cepharanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 481-49-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHARANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7592YJ0J6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.